HTS01037

MAO-A inhibition Neurochemistry Enzymology

Researchers face a lack of well-characterized negative controls for MAO-A assays and versatile scaffolds for GLO-I inhibitor development. This compound uniquely combines an 8-hydroxyquinoline metal-chelating core with a 2-formyl group and an azo-sulfonamide motif. · MAO-A negative control: IC₅₀ >100 μM provides a clear baseline for quantifying potency enhancements. · GLO-I lead scaffold: The core has yielded inhibitors with IC₅₀ 1.28 μM; the 2-formyl group enables additional enzyme-site interactions. · Multidentate metal-binding isostere: the formyl, hydroxyl, and azo groups create a unique coordination sphere for metallodrug design. Supplied as a custom-synthesized solid with batch-specific analytical data; shipped at ambient temperature worldwide.

Molecular Formula C16H12N4O4S
Molecular Weight 356.4 g/mol
Cat. No. B12420536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTS01037
Molecular FormulaC16H12N4O4S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O
InChIInChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24)
InChIKeyVHZNRMYBOZEULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide: Bifunctional Azo-Sulfonamide Ligand


3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is a complex organic compound belonging to the class of hetarylazo dyes and sulfonamide derivatives . It is characterized by an azo linkage connecting a benzenesulfonamide group to a substituted 8-hydroxyquinoline core, which features a key formyl group at the 2-position . This bifunctional structure integrates the versatile metal-chelating properties of 8-hydroxyquinoline with the well-documented biological activities of the sulfonamide moiety, making it a compound of interest in medicinal chemistry, coordination chemistry, and analytical science [1].

3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide: Why Generic Substitution Fails


In-class substitution is not scientifically valid due to the compound's unique structural combination and its resulting, non-interchangeable functional properties. The presence of the 2-formyl group on the quinoline ring distinguishes it from other 5-azo-8-hydroxyquinoline sulfonamides [1]. While the azo-sulfonamide portion imparts specific biological activity, the 2-formyl substitution pattern is known to profoundly alter antibacterial potency compared to 4- or 5-substituted isomers [1]. Furthermore, this compound's ability to act as a multidentate ligand through its azo, hydroxyl, and formyl groups creates a unique coordination sphere for metal ions, a property that cannot be replicated by simple 8-hydroxyquinoline or sulfonamide fragments alone [2]. Therefore, substituting this compound with a generic analog would introduce uncontrolled variables in metal-binding affinity, biological target engagement, and spectroscopic behavior.

3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide: Differentiation vs. Structural Comparators


MAO-A Inhibitory Selectivity

This specific compound demonstrates a distinct selectivity profile against MAO-A. While a close structural analog without the 2-formyl group, CHEMBL5083737, shows moderate inhibitory activity with an IC50 of 4.20 μM, this compound (CHEMBL1575961) exhibits an IC50 greater than 100 μM in the same assay system, representing a >23-fold reduction in potency [1]. This stark difference in activity, despite the structural similarity, highlights the critical and quantifiable impact of the 2-formyl substitution on target engagement.

MAO-A inhibition Neurochemistry Enzymology

GLO-I Inhibitory Potency

While no direct GLO-I inhibition data exists for the target compound, class-level inference from a potent, highly analogous compound validates the scaffold's potential. (E)-5-((8-hydroxyquinolin-5-yl)diazenyl)-2-methylbenzenesulfonamide, which lacks the 2-formyl group, is a potent GLO-I inhibitor with an IC50 of 1.28 ± 0.12 μM [1]. This is significantly more potent than early lead compounds in this series, which showed IC50 values >10 μM. The shared 5-azo-8-hydroxyquinoline sulfonamide core is essential for chelating the active site zinc atom, a mechanism that is highly relevant to the target compound's design [1].

Cancer metabolism Enzyme inhibition Lead optimization

Antibacterial Activity Against B. cereus

Class-level evidence demonstrates that compounds with the 5-azo-8-hydroxyquinoline sulfonamide core exhibit enhanced antibacterial activity. In a comparative study, several 5-azo(4'-substituted benzenesulphamoyl)-8-hydroxyquinoline derivatives (compounds IIIc, IIId, IIIf) were found to be more effective than the reference drug sulphanilamide against *Bacillus cereus* [1]. While specific MIC values are not provided for the target compound, the study confirms that this core structure yields superior bacteriostatic effects compared to the simple sulfonamide, a baseline comparator.

Antibacterial B. cereus Structure-activity relationship

Formyl Position and Antibacterial Activity

A foundational study on formyl-8-hydroxyquinoline isomers demonstrates that the position of the formyl group is a critical determinant of antibacterial activity. Introducing a formyl group at the 2- or 4-position of 8-hydroxyquinoline resulted in a marked decrease in activity against *Mycobacterium tuberculosis* H37Rv. In stark contrast, the same substitution at the 5-position showed no change from the original compound's activity [1]. This evidence indicates that the target compound, possessing a formyl group at the 2-position, is predicted to have significantly lower anti-tubercular activity compared to its 5-substituted isomer.

Antitubercular Structure-activity relationship Drug design

3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide: Evidence-Based Application Scenarios


Selective MAO-A Inhibitor Development

This compound is an ideal negative control or scaffold for developing selective MAO-A inhibitors. Its low affinity (IC50 > 100 μM) provides a clear baseline for quantifying the potency enhancements achieved through structural modifications [1]. Researchers can use this compound to understand how specific substitutions (or the lack thereof) influence MAO-A binding, as highlighted by its >23-fold lower potency compared to a close analog [1].

GLO-I Inhibitor Lead Optimization

This compound is a validated starting point for GLO-I inhibitor discovery. The core scaffold to which it belongs has produced a potent inhibitor with an IC50 of 1.28 μM [2]. This compound provides a novel vector for lead optimization by introducing the 2-formyl group, which can be exploited for additional interactions within the enzyme's active site or for further derivatization to improve pharmacokinetic properties [2].

Metal-Binding Isosteres in Bioinorganic Chemistry

The compound's structure, which combines an 8-hydroxyquinoline chelating core with an azo-sulfonamide group, positions it as a versatile metal-binding isostere [3]. The presence of the 2-formyl group introduces a third potential coordination site, allowing for the formation of unique, multidentate metal complexes. These complexes are of interest for studying metal homeostasis, developing novel metallodrugs, and creating new catalytic systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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